molecular formula C29H54ClNO2 B13766528 Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride CAS No. 65151-48-6

Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride

Cat. No.: B13766528
CAS No.: 65151-48-6
M. Wt: 484.2 g/mol
InChI Key: XURDIXCMWFXRBV-UHFFFAOYSA-M
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Description

Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a hexadecyl (C16) alkyl chain, a benzyl group, and two 2-hydroxypropyl substituents. This structure confers both lipophilic (due to the long alkyl chain) and hydrophilic (from hydroxyl groups) properties, making it suitable for applications such as disinfectants, surfactants, and biomedical materials .

Properties

CAS No.

65151-48-6

Molecular Formula

C29H54ClNO2

Molecular Weight

484.2 g/mol

IUPAC Name

benzyl-hexadecyl-bis(2-hydroxypropyl)azanium;chloride

InChI

InChI=1S/C29H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-27(2)31,25-28(3)32)26-29-21-18-17-19-22-29;/h17-19,21-22,27-28,31-32H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1

InChI Key

XURDIXCMWFXRBV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves quaternization of a tertiary amine precursor containing the hexadecyl and 2-hydroxypropyl groups with benzyl chloride or related benzyl halides. The reaction proceeds via nucleophilic substitution on the benzyl chloride by the tertiary amine nitrogen, resulting in the quaternary ammonium salt.

Preparation via Quaternization of Tertiary Amines with Benzyl Chloride

Several patents describe the preparation of alkyl dimethyl benzyl ammonium chlorides and related quaternary ammonium compounds by reacting tertiary amines with benzyl chloride under controlled conditions.

Step Description Conditions Notes
1 Mixing tertiary amine (e.g., hexadecyl dimethylamine or bis(2-hydroxypropyl)alkylamine) with benzyl chloride Temperature: 60–100°C; Stirring; Solvent: acetone, propylene glycol, or water mixtures Slow addition of benzyl chloride improves yield and purity
2 Reaction time 5–10 hours Reaction monitored for completion
3 Cooling and crystallization Cooling to 5°C or room temperature Product precipitates for filtration
4 Filtration and drying Filtration under vacuum; drying to constant weight Purification step

Key findings from patents:

  • Use of acetone as a solvent in the quaternization reaction improves yield and reduces energy consumption compared to traditional solvents like ethylene dichloride or DMF.
  • Reaction temperatures are typically maintained between 60°C and 100°C, with stirring speeds around 300–400 rpm to ensure homogeneity.
  • The molar ratio of benzyl chloride to tertiary amine is critical, often in the range of 1.25–1.35:1 to ensure complete quaternization without excess benzyl chloride.
  • The reaction mixture may be cooled to induce crystallization of the quaternary ammonium salt, followed by filtration and drying.

Specific Method Using Acetone Solvent (Adapted from Patent CN103896781A)

This method is notable for its environmental and economic advantages, including acetone recycling and reduced waste.

Step Procedure Parameters
1 In a three-neck flask equipped with stirrer, thermometer, and reflux condenser, add acetone, triethylamine (model tertiary amine), and benzyl chloride Acetone: 1.05–1.2 times weight of triethylamine; Temperature: 60–66°C; Stirring: 300–400 rpm; Time: 8–10 h
2 Cool reaction mixture to room temperature, add additional acetone (1.9–2.1 times triethylamine weight) to dissolve product Temperature: room temperature
3 Cool solution to 5°C to precipitate product Temperature: 5°C
4 Filter and dry to obtain triethyl benzyl ammonium chloride Yield: 86–89.5%; Melting point: 190–191°C

Although this example uses triethylamine, the procedure is adaptable to hexadecyl bis(2-hydroxypropyl) amines for the target compound.

Preparation from Alkyldimethylamines and Benzyl Chloride (Related Compounds)

For quaternary ammonium compounds with long alkyl chains such as hexadecyl, the preparation involves reacting purified tertiary amines with benzyl chloride in solvents like propylene glycol or water at elevated temperatures (78–100°C) for several hours.

Parameter Details
Tertiary amine composition Mixture of alkyl dimethylamines with carbon chain lengths 12–16
Reaction temperature 78–100°C
Reaction time 5 hours + 1 hour heating after water addition
Solvent Propylene glycol, water
Purity challenges High content of >C16 alkyl chains leads to impurities and toxicity
Product concentration 50–80% quaternary ammonium compound in solution

This method is effective for producing alkyl dimethyl benzyl ammonium chlorides but may require further purification to remove impurities and unreacted materials.

Alternative Method Using Halohydrins

A patented process describes the preparation of quaternary ammonium compounds by reacting tertiary amines with vicinal halohydrins (e.g., 1-chloro-2-hydroxyhexadecane), which could be precursors to hydroxypropyl-substituted ammonium salts.

Step Description Conditions
1 Preparation of halohydrin by reaction of epoxides with aqueous HCl 95°C, 1 hour
2 Reaction of tertiary amine (e.g., dimethylbenzylamine) with halohydrin in water 95°C, 8 hours
3 Product isolation Cooling and filtration

This method is relevant for introducing hydroxyalkyl substituents on the ammonium nitrogen and could be adapted for synthesizing this compound.

Comparative Analysis of Preparation Methods

Preparation Method Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity Notes
Quaternization with acetone solvent Acetone 60–66 8–10 86–89.5 High Environmentally friendly, acetone recycling
Alkyldimethylamine + benzyl chloride Propylene glycol + water 78–100 5 + 1 heating ~50 (solution) Moderate Requires purification, mixture of alkyl chain lengths
Halohydrin + tertiary amine Water 95 8 Not specified High Suitable for hydroxyalkyl substituents

Summary of Research Findings

  • The quaternization of tertiary amines with benzyl chloride is the principal route to this compound.
  • Using acetone as a solvent offers advantages in yield, energy consumption, and waste reduction compared to traditional solvents.
  • Reaction parameters such as temperature (60–100°C), reaction time (5–10 hours), and molar ratios critically influence product yield and purity.
  • The presence of hydroxypropyl groups can be introduced via reaction with halohydrins, expanding the functional diversity of quaternary ammonium compounds.
  • Purity and toxicity concerns arise from the presence of longer alkyl chains (>C16) and unreacted starting materials, necessitating purification steps.
  • Recycling of solvents like acetone is feasible and beneficial for industrial-scale synthesis.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Quaternary ammonium compounds, including benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride, are known for their antimicrobial properties. They are used as disinfectants and antiseptics in healthcare settings. A study highlighted the effectiveness of benzalkonium chloride (a related compound) in reducing microbial load on surfaces, demonstrating potential for similar applications in this compound .

Drug Delivery Systems
Research has shown that cationic surfactants like this compound can enhance drug delivery through improved solubility and stability of active pharmaceutical ingredients. These compounds can facilitate the formation of liposomes or micelles, which encapsulate drugs and improve their bioavailability. A notable study illustrated the use of quaternary ammonium compounds in formulating topical drug delivery systems that enhance skin penetration .

Cosmetic Applications

Emulsifiers and Stabilizers
In cosmetic formulations, this compound serves as an emulsifier and stabilizer. Its ability to reduce surface tension allows for the mixing of oil and water phases, crucial in creams and lotions. A comprehensive review discussed the role of quaternary ammonium compounds in improving the texture and stability of cosmetic products .

Moisturizing Agents
This compound can also act as a moisturizing agent due to its hydrophilic properties. Studies have indicated that formulations containing quaternary ammonium compounds exhibit enhanced skin hydration and barrier function, making them valuable in skincare products aimed at improving skin health .

Environmental Applications

Biodegradation Studies
Research into the environmental impact of quaternary ammonium compounds has shown that certain microorganisms can degrade these substances. A study focused on the biodegradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila, suggesting that similar pathways may exist for this compound, highlighting its potential for environmental remediation applications .

Soil Adsorption Studies
Investigations into the adsorption characteristics of benzalkonium chlorides indicate that longer alkyl chain lengths can enhance soil retention, which is relevant for understanding the environmental fate of this compound when used in agricultural settings . This property is crucial for assessing its potential impact on soil health and microbial communities.

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluated the antimicrobial activity of quaternary ammonium compoundsDemonstrated significant reduction in microbial load on surfaces using related compounds
Topical Drug Delivery Investigated drug delivery systems utilizing cationic surfactantsEnhanced drug solubility and skin penetration observed with formulations containing quaternary ammonium compounds
Biodegradation Potential Studied degradation pathways of benzyldimethylalkylammonium chlorideIdentified microbial degradation capabilities indicating potential environmental safety

Mechanism of Action

The antimicrobial activity of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

The following QACs share structural similarities with the target compound:

Compound Name Alkyl Chain Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride C16 Benzyl, bis(2-hydroxypropyl) ~C₂₉H₅₄ClNO₂ ~500–520 ~3.5* Disinfectants, surfactants
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride C12 Benzyl, bis(2-hydroxypropyl) C₂₅H₄₆ClNO₂ 428.09 1.89 Biomedical coatings
Hexadecyl dimethyl benzyl ammonium chloride (HDBAC) C16 Benzyl, dimethyl C₂₅H₄₄ClN 406.08 4.2 Antimicrobial agents
Dodecyl trimethyl ammonium chloride (DTAC) C12 Trimethyl C₁₅H₃₄ClN 263.89 2.1 Surfactants, detergents
Benzylbis(3-dimethylamino-2-hydroxypropyl)hexadecyl chloride C16 Benzyl, bis(3-dimethylamino-2-hydroxypropyl) C₃₃H₆₃ClN₃O₂ ~620 ~2.5 Specialty surfactants

*Estimated based on alkyl chain elongation and substituent contributions .

Key Differences and Functional Implications

Alkyl Chain Length :

  • The hexadecyl (C16) chain in the target compound enhances lipophilicity compared to shorter-chain analogues like DTAC (C12) or benzyldodecyl variants (C12). This increases membrane-disruptive activity against pathogens but may reduce aqueous solubility .
  • HDBAC (C16 with dimethyl/benzyl groups) has a higher LogP (4.2) than the target compound (~3.5), suggesting that hydroxypropyl substituents in the latter improve hydrophilicity .

Hydroxypropyl vs. Dimethyl Substituents :

  • The bis(2-hydroxypropyl) groups in the target compound introduce hydrogen-bonding capacity, enhancing compatibility with hydrophilic matrices (e.g., decellularized biomedical scaffolds) compared to HDBAC .
  • In contrast, HDBAC’s dimethyl groups prioritize lipophilicity, favoring antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus .

Antimicrobial Activity :

  • QACs with hydroxypropyl substituents (e.g., the target compound) show broader-spectrum activity due to balanced hydrophilicity/lipophilicity, whereas HDBAC exhibits stronger efficacy against enveloped viruses and methicillin-resistant Staphylococcus aureus (MRSA) .

Hydroxypropyl-containing QACs may exhibit lower toxicity due to reduced bioaccumulation .

Biological Activity

Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound notable for its unique structural properties and biological activities. This article delves into its biological activity, including its antimicrobial properties, surfactant characteristics, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C29H54ClNO2
  • Molecular Weight : 482.22 g/mol
  • Appearance : White or off-white crystalline solid

The compound features a benzyl group, a long-chain hexadecyl group, and two hydroxypropyl groups attached to the nitrogen atom of the ammonium ion. These functional groups contribute to its surfactant properties, enhancing solubility and interaction with biological systems compared to other quaternary ammonium compounds.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its mechanism of action primarily involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to membrane destabilization and cell lysis .
  • Surfactant Action : As a surfactant, it reduces surface tension, facilitating the penetration of the compound into microbial cells.

Case Studies and Research Findings

  • Efficacy Against Bacteria :
    • Studies have shown that similar quaternary ammonium compounds (QACs) have minimum inhibitory concentrations (MICs) as low as 0.05% against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest comparable efficacy.
  • Toxicity Assessments :
    • Research indicates that QACs can exhibit varying degrees of toxicity to aquatic organisms. For instance, the estimated 48-hour LC50 for similar compounds ranges from 0.0058 mg/L for Daphnia magna to higher values depending on the specific structure and chain length . Long-term studies have shown no significant reproductive effects in fish at concentrations below 32.2 µg/L .
  • Environmental Impact :
    • The persistence of QACs in the environment raises concerns about their ecological impact. Studies on adsorption and leaching characteristics reveal that longer alkyl chains enhance soil adsorption, reducing mobility in aquatic systems . This suggests that while effective as antimicrobial agents, their environmental fate must be carefully managed.

Comparative Analysis with Other Quaternary Ammonium Compounds

Compound NameStructure CharacteristicsUnique Features
Benzalkonium ChlorideMixture of alkyldimethylbenzylammonium chloridesBroad-spectrum antiseptic; effective against bacteria
Dodecyltrimethylammonium BromideLong-chain alkane with trimethylammoniumCommonly used as a surfactant; effective against bacteria
Cetylpyridinium ChlorideLong-chain alkane with pyridinium groupKnown for oral care applications; effective against pathogens
This compoundDual hydroxypropyl groups enhancing solubilityDistinct biological activity due to unique structure

Q & A

Basic Questions

Q. What are the key synthesis routes for Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride, and how is its structural identity confirmed?

  • Synthesis : The compound is typically synthesized via quaternization reactions involving benzyl halides and tertiary amines. For example, reaction masses containing this compound are formed by combining hexadecyl halides with bis(2-hydroxypropyl)benzylamine intermediates under controlled temperature and solvent conditions (e.g., ethanol or acetonitrile) .
  • Characterization : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify alkyl chain integration and hydroxyl group positions. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z ≈ 512–516 Da for related analogs) . CAS registry numbers (e.g., 65059-92-9 for analogs) and EINECS identifiers (265-346-9) are critical for database cross-referencing .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

  • Reverse-Phase HPLC : A validated method using a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid achieves baseline separation. Detection at 210 nm and a flow rate of 1.0 mL/min provide retention times around 8–10 minutes .
  • Stability Testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) followed by HPLC-MS analysis identify breakdown products, such as dealkylated quaternary ammonium species .

Advanced Research Questions

Q. How can researchers design experiments to investigate the antimicrobial mechanisms of this compound against multidrug-resistant pathogens?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) Assays : Conduct broth microdilution tests per CLSI guidelines against Gram-positive (e.g., methicillin-resistant Staphylococcus aureus) and Gram-negative strains. Compare with analogs like hexadecyl dimethyl benzyl ammonium chloride (HDBAC) to assess chain-length effects .
  • Membrane Disruption Studies : Use fluorescent probes (e.g., DiSC₃(5)) to quantify membrane depolarization. Combine with transmission electron microscopy (TEM) to visualize cell wall damage .
  • Resistance Development : Serial passage experiments under sub-MIC conditions track mutation rates via whole-genome sequencing .

Q. How can contradictory data on synthesis yields and byproduct formation be resolved?

  • Root-Cause Analysis :

  • Reaction Optimization : Screen solvents (e.g., ethanol vs. acetonitrile) and stoichiometric ratios (e.g., benzyl halide:amine) using design of experiments (DoE) to maximize yield. For example, excess benzyl halide may reduce di-alkylation byproducts .
  • Byproduct Identification : Employ LC-MS/MS to detect intermediates (e.g., unreacted bis(2-hydroxypropyl)benzylamine) and optimize purification via column chromatography .

Q. What methodologies are recommended for evaluating biocompatibility in tissue engineering applications?

  • Hydrophilicity Modification : Functionalize decellularized matrices with the compound (0.1–1.0% w/v) and measure contact angles to assess hydrophilicity enhancement. Compare with chitosan derivatives (e.g., N-(2-hydroxypropyl)-3-trimethylchitosan ammonium chloride) .
  • Cytocompatibility Testing : Seed human fibroblasts on treated scaffolds and quantify viability via MTT assays. Monitor inflammatory cytokine release (e.g., IL-6, TNF-α) using ELISA .
  • In Vivo Compatibility : Subcutaneous implantation in rodent models followed by histopathology evaluates acute immune responses and integration over 4–12 weeks .

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